molecular formula C20H16N4O3S B14936929 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B14936929
M. Wt: 392.4 g/mol
InChI Key: DWCMKRIEORCXRR-UHFFFAOYSA-N
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Description

2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thiadiazole ring, and a methoxybenzyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized to ensure high yield and purity of the final product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-carboxamide derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells .

The molecular targets of this compound include DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and cell division. In cancer cells, it targets specific signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H16N4O3S/c1-27-13-8-6-12(7-9-13)10-18-23-24-20(28-18)22-19(26)15-11-17(25)21-16-5-3-2-4-14(15)16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,24,26)

InChI Key

DWCMKRIEORCXRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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